molecular formula C13H30O6P2 B046099 Tetraisopropyl methylenediphosphonate CAS No. 1660-95-3

Tetraisopropyl methylenediphosphonate

Cat. No. B046099
CAS RN: 1660-95-3
M. Wt: 344.32 g/mol
InChI Key: ODTQUKVFOLFLIQ-UHFFFAOYSA-N
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Patent
US04820698

Procedure details

11.95 g (34.7 mmol) of tetraisopropyl methylenebisphosphonate, 5.2 g (173.5 mmol) of paraformaldehyde and 2.54 g (34.7 mmol) of dimethylamine are combined with the same reactants and at the same conditions as described above in Example I. This mixture is then refluxed for 117 hours. After the methanol has been eliminated as described above in Example I, 3.0 g of tetraisopropyl ethenylidenebisphosphonate is produced as a clear liquid.
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
2.54 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([P:12](=[O:21])([O:17][CH:18]([CH3:20])[CH3:19])[O:13][CH:14]([CH3:16])[CH3:15])[P:2](=[O:11])([O:7][CH:8]([CH3:10])[CH3:9])[O:3][CH:4]([CH3:6])[CH3:5].C=O.[CH3:24]NC>CO>[C:1]([P:2](=[O:11])([O:7][CH:8]([CH3:9])[CH3:10])[O:3][CH:4]([CH3:6])[CH3:5])([P:12](=[O:21])([O:13][CH:14]([CH3:16])[CH3:15])[O:17][CH:18]([CH3:20])[CH3:19])=[CH2:24]

Inputs

Step One
Name
Quantity
11.95 g
Type
reactant
Smiles
C(P(OC(C)C)(OC(C)C)=O)P(OC(C)C)(OC(C)C)=O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
2.54 g
Type
reactant
Smiles
CNC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is then refluxed for 117 hours
Duration
117 h

Outcomes

Product
Name
Type
product
Smiles
C(=C)(P(OC(C)C)(OC(C)C)=O)P(OC(C)C)(OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.